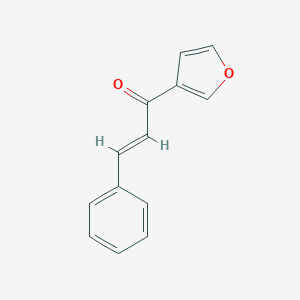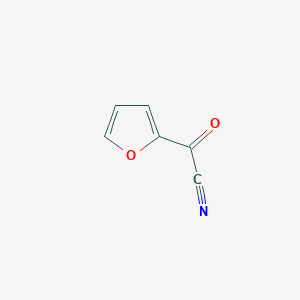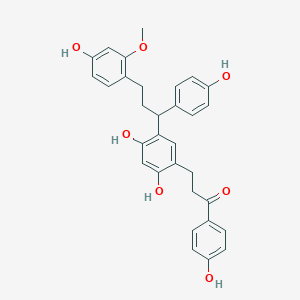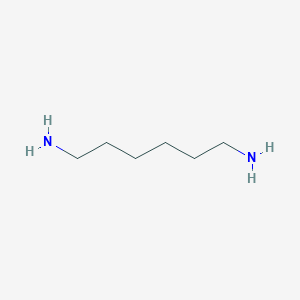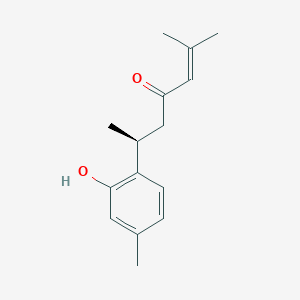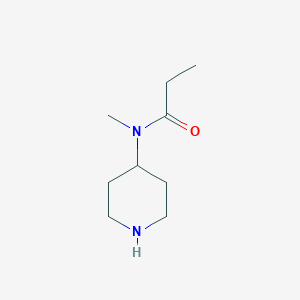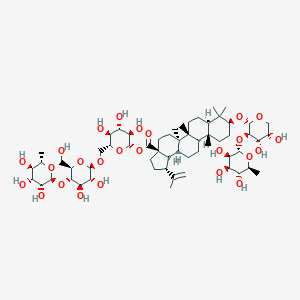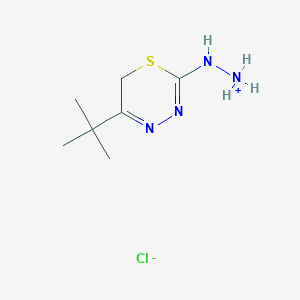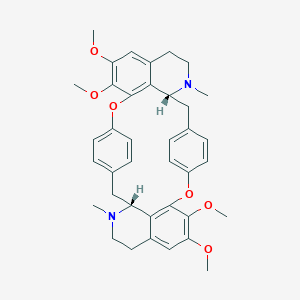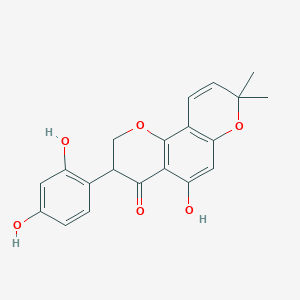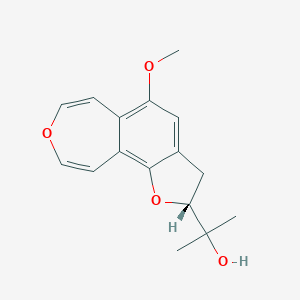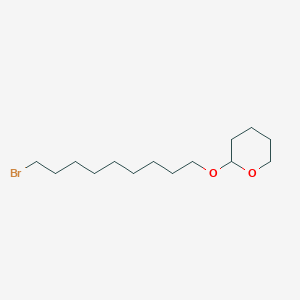
9-Tetrahydropyranyloxy-1-bromononane
カタログ番号 B150106
CAS番号:
55695-90-4
分子量: 307.27 g/mol
InChIキー: LKEZIRZMJBUPIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
1-Bromononane is a brominated alkane with the chemical formula CH₃(CH₂)₈Br . Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
1-Bromononane can be synthesized from nonane . Tetrahydropyran rings are important motifs in biologically active molecules and can be synthesized using various strategies .Molecular Structure Analysis
The molecular structure of 1-Bromononane consists of a chain of nine carbon atoms with a bromine atom attached to one end . Tetrahydropyran has a six-membered ring structure with one oxygen atom .Chemical Reactions Analysis
1-Bromononane, being an alkyl halide, can undergo various reactions such as nucleophilic substitution or elimination . Tetrahydropyran can participate in reactions typical for ethers .Physical And Chemical Properties Analysis
1-Bromononane is a liquid at room temperature . Its physical and chemical properties include being a combustible liquid, having a flash point of 90 °C, and it may cause damage to organs through prolonged or repeated exposure if inhaled .Safety And Hazards
特性
IUPAC Name |
2-(9-bromononoxy)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c15-11-7-4-2-1-3-5-8-12-16-14-10-6-9-13-17-14/h14H,1-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEZIRZMJBUPIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449385 | |
| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Tetrahydropyranyloxy-1-bromononane | |
CAS RN |
55695-90-4 | |
| Record name | 9-Tetrahydropyranyloxy-1-bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


A solution of 9-bromo-1-nonanol (2.00 g, 8.96 mmol), 3,4-dihydro-2H-pyran (792 mg, 9.41 mmol), and pyridinium toluene-4-sulfonate (1.08 g, 4.30 mmol) in dichloromethane (34 mL) was stirred at room temperature for 16 h, then washed with 2 M aq. sodium carbonate solution and brine, dried over sodium sulfate, filtered, and evaporated. Chromatography (SiO2; heptane-ethyl acetate gradient) produced 2-(9-bromo-nonyloxy)-tetrahydro-pyran (2.45 g, 89%). Colorless oil, m/e=324.1 ([M+NH4]).




Yield
89%
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

